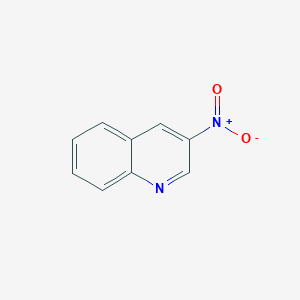

3-硝基喹啉

描述

3-Nitroquinoline is a chemical compound with the molecular formula C9H6N2O2 . It’s a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

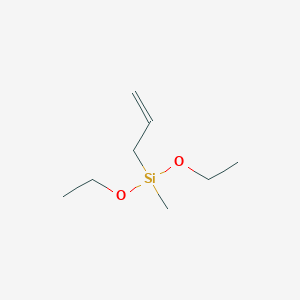

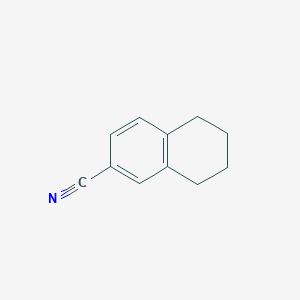

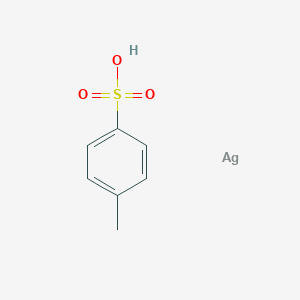

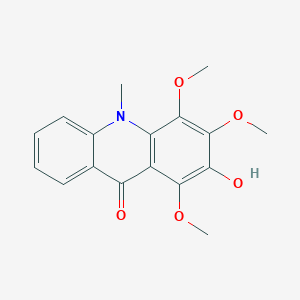

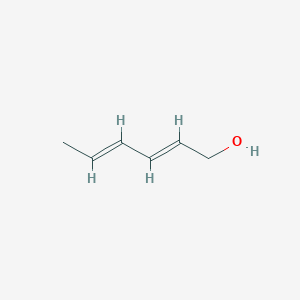

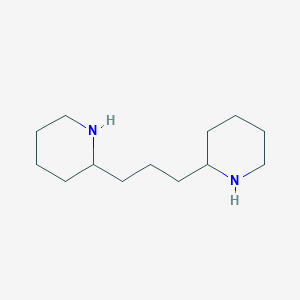

The synthesis of 3-Nitroquinoline involves various protocols. For instance, one approach involves the mechanochemical condensation of benzaldehydes with 2-amino-nitrostyrene . Another method involves a Lewis acid-mediated [3 + 3] annulation reaction between 3-ethoxycyclobutanones and aromatic amines .Molecular Structure Analysis

The molecular structure of 3-Nitroquinoline consists of a quinoline core with a nitro group at the 3-position . The molecular weight is 174.156 Da .Chemical Reactions Analysis

3-Nitroquinoline undergoes various chemical reactions. For instance, it can participate in [4 + 2] cycloaddition reactions with anthranils . It can also undergo nitrene-mediated cyclization under solventless conditions .Physical And Chemical Properties Analysis

3-Nitroquinoline has a density of 1.4±0.1 g/cm3, a boiling point of 317.4±15.0 °C at 760 mmHg, and a flash point of 145.8±20.4 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .科学研究应用

Anticancer Agents

3-Nitroquinoline has been identified as a new class of anticancer agents . It has been found to inhibit the activity of the epidermal growth factor receptor (EGFR), which plays a crucial role in signal transduction pathways that regulate cell differentiation and proliferation . Overexpression of EGFR is strongly associated with carcinogenesis . The introduction of a nitro group at the 3-position of the quinoline core structure has led to the development of new structural types of antiproliferative agents against EGFR-overexpressing tumor cell lines .

Inhibition of Cell Growth

3-Nitroquinoline has been used in cell growth inhibition assays . It has shown prominent inhibitory activities against human breast adenocarcinoma cancer cell MDA-MB-468 and epidermoid carcinoma cancer cell A431 .

Synthesis of Biologically Important Heterocycles

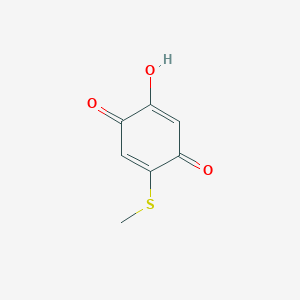

Copper-catalyzed routes have been achieved for the synthesis of 3-nitroquinolines from readily available nitroolefins and anthranils . This reaction proceeds via the [4+2] cycloaddition between anthranils and nitro-styrenes under mild reaction conditions to obtain biologically important heterocycles .

Synthesis of Quindoline

3-Nitroquinoline has been used in the synthesis of quindoline . Quindoline is a nitrogen-containing heterocycle that has various applications in industrial and synthetic organic chemistry .

Development of Pharmaceuticals

3-Nitroquinoline is a key structure for several pharmacologically active substances that have a wide range of biological activities . These include antibacterial, antituberculosis, EGFR-TK, and bis-amide HDAC inhibitor activities .

Synthesis of 3-Aminoquinolines

3-Nitroquinoline is also used as a synthetic intermediate for the synthesis of various 3-aminoquinolines that are of medicinal relevance . Despite the widespread use of 3-nitro-quinolines in both synthetic and medicinal chemistry, only a few approaches to their synthesis are available .

作用机制

Target of Action

3-Nitroquinoline primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR, also known as Her-1 or ErbB-1, is a 170 kDa glycoprotein that belongs to the ErbB receptor family . It plays a crucial role in signal transduction pathways that regulate cell differentiation and proliferation . Overexpression of EGFR is strongly associated with carcinogenesis .

Mode of Action

3-Nitroquinoline inhibits the activity of EGFR . This inhibition is evaluated and analyzed by the sulforhodamine B assay for their inhibitory activities toward human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells, which are known to overexpress the EGFR kinase .

Biochemical Pathways

The inhibition of EGFR by 3-Nitroquinoline affects the signal transduction pathways regulated by this receptor . This leads to a decrease in cell differentiation and proliferation , thereby exerting an antiproliferative effect against tumor cell lines that overexpress EGFR .

Pharmacokinetics

It’s worth noting that nitroxoline, a related compound, has a well-known pharmacokinetic profile

Result of Action

The result of 3-Nitroquinoline’s action is a significant inhibition of the proliferation of EGFR-overexpressing tumor cell lines . Several 3-Nitroquinoline derivatives have shown prominent inhibitory activities with IC50 values in the micromolar or nanomolar range .

安全和危害

属性

IUPAC Name |

3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVRNZRQQRBDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879658 | |

| Record name | 3-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitroquinoline | |

CAS RN |

12408-11-6, 17576-53-3 | |

| Record name | Quinoline, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)